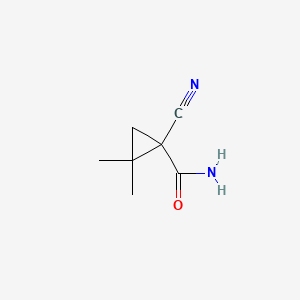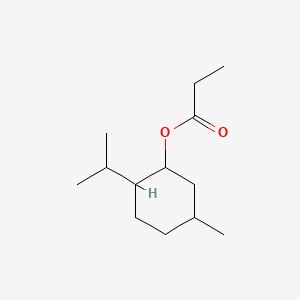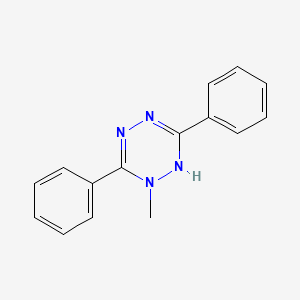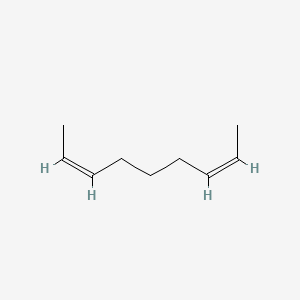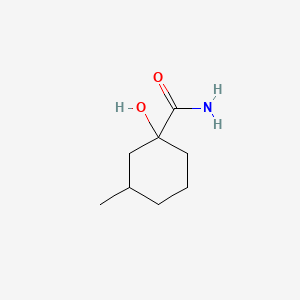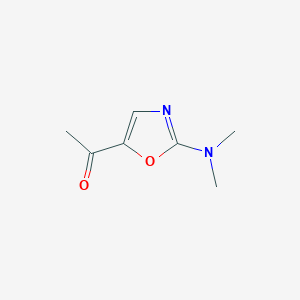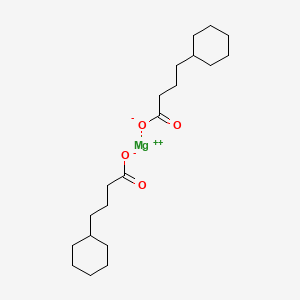
Magnesium 4-cyclohexylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium 4-cyclohexylbutanoate is an organometallic compound that features a magnesium ion coordinated to a 4-cyclohexylbutanoate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 4-cyclohexylbutanoate typically involves the reaction of magnesium with 4-cyclohexylbutanoic acid. One common method involves the use of a Grignard reagent, such as cyclohexylmagnesium bromide, which reacts with 4-cyclohexylbutanoic acid to form the desired compound . The reaction is usually carried out in an anhydrous ether solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different organometallic species.
Substitution: The 4-cyclohexylbutanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like halides or other organometallic compounds.
Major Products Formed
Oxidation: Magnesium oxide and cyclohexylbutanoic acid derivatives.
Reduction: Various reduced organometallic species.
Substitution: New magnesium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Magnesium 4-cyclohexylbutanoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement.
Industry: It is used in the production of advanced materials, such as lightweight alloys and high-performance polymers
Wirkmechanismus
The mechanism of action of Magnesium 4-cyclohexylbutanoate involves its interaction with various molecular targets. In biological systems, it may act as a cofactor for enzymes, facilitating catalytic reactions. The magnesium ion can also interact with nucleic acids and proteins, influencing their structure and function. Additionally, the compound can participate in redox reactions, contributing to cellular metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Magnesium 4-cyclohexylbutanoate can be compared with other magnesium carboxylates, such as magnesium acetate, magnesium propionate, and magnesium formate . These compounds share similar coordination chemistry but differ in their ligand structures and properties. This compound is unique due to its cyclohexylbutanoate ligand, which imparts distinct steric and electronic effects, influencing its reactivity and applications.
List of Similar Compounds
- Magnesium acetate
- Magnesium propionate
- Magnesium formate
- Magnesium citrate
- Magnesium sulfate
Eigenschaften
Molekularformel |
C20H34MgO4 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
magnesium;4-cyclohexylbutanoate |
InChI |
InChI=1S/2C10H18O2.Mg/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
QSMVRMKSCBMQIF-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)
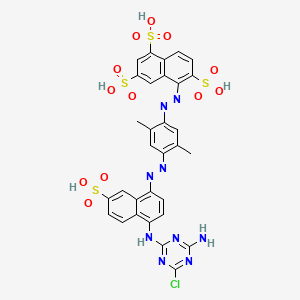
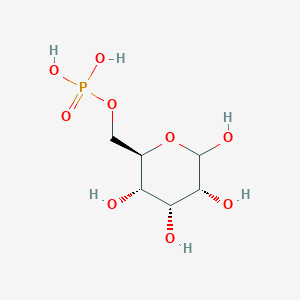

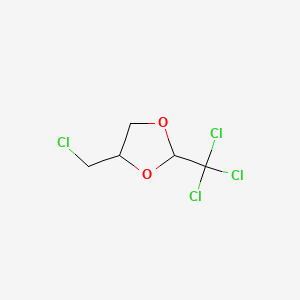
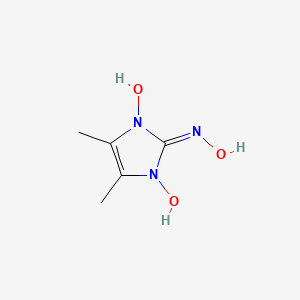
![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)
